3-(4-Chlorophenyl)isoxazole
Overview
Description
3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .
Synthesis Analysis
Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .
Chemical Reactions Analysis
The reactivity of 3-(4-Chlorophenyl)isoxazole depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .
Scientific Research Applications
Synthesis and Characterization
3-(4-Chlorophenyl)isoxazole and its derivatives have been a focal point in chemical research, particularly in synthesis and structural analysis. For instance, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized and characterized using various spectroscopic techniques. This derivative was subjected to quantum chemical calculations using Density Functional Theory (DFT) to understand its molecular properties and behaviors. Significant attention was paid to its vibrational frequencies, chemical shifts, absorption wavelength values, and non-linear optical (NLO) behavior. Furthermore, this compound was evaluated for its antioxidant and antimicrobial activities, highlighting its potential in medicinal chemistry (Eryılmaz et al., 2016).
Biological Activity and Pharmaceutical Potential
Several studies have focused on the biological activity of isoxazole derivatives. These compounds have been evaluated for their potential as pharmaceutical agents. For instance, research highlighted the preparation of isoxazol-4-carboxylic acids substituted with 4-pyridyl and o-chlorophenyl groups and their pharmaceutical significance. Some compounds demonstrated myolytic activity, indicating potential therapeutic applications (Arena et al., 1975). Moreover, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, specifically against colon cancer. These studies highlighted the potential of 3-(4-Chlorophenyl)isoxazole derivatives as chemotherapeutic agents, with mechanisms involving the inhibition of critical signaling pathways (Shaw et al., 2012).
Chemical Structure and Properties Analysis
The chemical structure and properties of 3-(4-Chlorophenyl)isoxazole derivatives have been extensively studied. For example, the crystal structure of various derivatives has been analyzed, providing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their practical applications in various fields (Lim et al., 2011).
properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
Record name | 3-(4-Chlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)isoxazole | |
CAS RN |
31301-39-0 | |
Record name | 3-(4-Chlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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